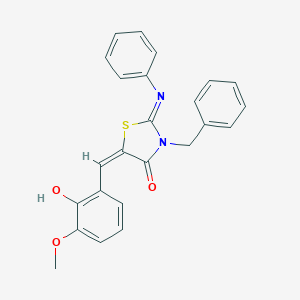
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic properties.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological effects through various pathways. It has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the activity of key enzymes involved in glucose metabolism, leading to a decrease in blood glucose levels. Moreover, it exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress.
Biochemical and Physiological Effects
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one exhibits a wide range of biochemical and physiological effects. It has been found to reduce the expression of inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, in vitro and in vivo. The compound also inhibits the activity of key enzymes involved in the production of reactive oxygen species, leading to a decrease in oxidative stress. Furthermore, it has been found to reduce the expression of key enzymes involved in glucose metabolism, leading to a decrease in blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its low toxicity, high solubility, and stability. The compound is also readily available and can be synthesized using a simple and cost-effective method. However, the limitations of using this compound include its low bioavailability and poor pharmacokinetic properties. Therefore, further studies are needed to improve the pharmacokinetic properties of the compound to enhance its therapeutic efficacy.
Zukünftige Richtungen
The potential therapeutic applications of 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one are vast. Future studies should focus on improving the pharmacokinetic properties of the compound to enhance its therapeutic efficacy. Furthermore, the compound's mechanism of action should be further elucidated to understand its biological effects fully. Additionally, more preclinical studies are needed to evaluate the compound's safety and efficacy in vivo. Finally, clinical trials should be conducted to evaluate the compound's therapeutic potential in humans.
Conclusion
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that exhibits a wide range of biological activities. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and inflammation. The synthesis method of the compound is simple and cost-effective, making it readily available for lab experiments. However, further studies are needed to improve the pharmacokinetic properties of the compound to enhance its therapeutic efficacy. Overall, 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has significant potential as a therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation reaction between 2-aminothiophenol and benzaldehyde in the presence of acetic acid. The resulting Schiff base is then reacted with 2-hydroxy-3-methoxybenzaldehyde and benzyl chloride to form the final product. The synthesis method has been optimized by various researchers to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has been found to exhibit cytotoxic activity against different cancer cell lines, including breast, lung, and colon cancer. It also possesses antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity. Furthermore, it exhibits anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C24H20N2O3S |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2O3S/c1-29-20-14-8-11-18(22(20)27)15-21-23(28)26(16-17-9-4-2-5-10-17)24(30-21)25-19-12-6-3-7-13-19/h2-15,27H,16H2,1H3/b21-15+,25-24? |
InChI-Schlüssel |
MLPOEUHNBFYCTM-QGJBXVFPSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-Methylphenyl)-2'-phenylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B298491.png)




![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)


![(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298508.png)
![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298515.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)